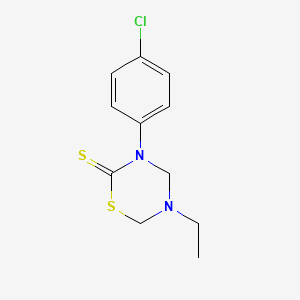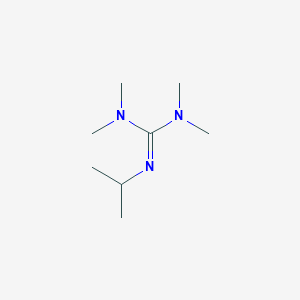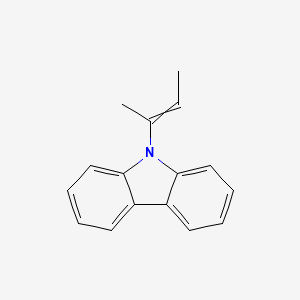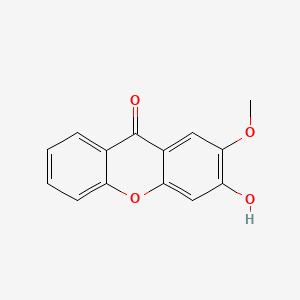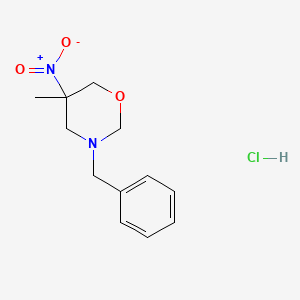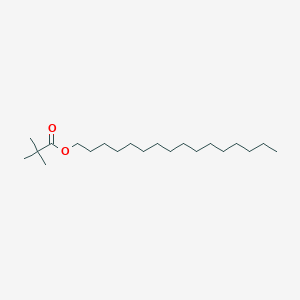
Hexadecyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl 2,2-dimethylpropanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with 2,2-dimethylpropanoic acid (pivalic acid). This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid
Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol
科学研究应用
Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
作用机制
The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.
相似化合物的比较
Hexadecyl 2,2-dimethylpropanoate can be compared with other fatty acid esters such as:
Hexadecyl palmitate: Similar in structure but derived from palmitic acid instead of 2,2-dimethylpropanoic acid. It is commonly used in cosmetics and personal care products.
Hexadecyl stearate: Derived from stearic acid, it is used in similar applications but has different melting and solubility properties.
Cetyl alcohol: While not an ester, it is a precursor to this compound and is widely used in the cosmetic industry.
This compound is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters.
属性
CAS 编号 |
32767-89-8 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
hexadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3 |
InChI 键 |
IZQGSFBPMUQBFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


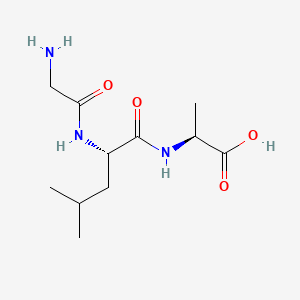
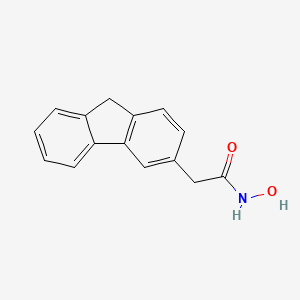

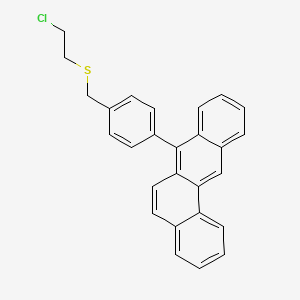
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
